3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-chlorobenzyl)oxime
Overview
Description
Scientific Research Applications
Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles
Ueda et al. (2012) explored an atom-economical, catalytic, and regioselective synthesis of 3,4,5-trisubstituted isoxazoles, which could be related to the compound of interest. They employed a sequential intramolecular addition of the oxime moiety to the alkyne with subsequent 1,3-migration of the arylmethyl group, resulting in 4-arylmethylisoxazoles (Ueda et al., 2012).
Synthesis of 3-Glycosyl-5-Substituted-2-Isoxazoles
Fascio and D'Accorso (2001) described the 1,3-dipolar cycloaddition reaction between a 2-deoxy-D-aldose oxime and an alkyne as dipolarophile, leading to the synthesis of new 3-glycosyl-5-substituted-2-isoxazoles (Fascio & D'Accorso, 2001).
Studies on α-Oxo-Iminoxyls of Isoxazolones
Koch et al. (2015) obtained a series of α-oxo-iminoxyls by PbO2 oxidation of 4-oximinoisoxazol-5(4H)-ones. These compounds were characterized using electron spin resonance spectroscopy and DFT calculations, providing insights into the structural and energetic aspects of similar oxime compounds (Koch et al., 2015).
Synthesis of Substituted 3-Phenyl-6H-Pyrazolo[4,3-D]Isoxazoles
Holzer and Hahn (2003) reported on the treatment of 1,(3)-(di)substituted 4-benzoyl-5-hydroxypyrazoles with phosphorus oxychloride to yield novel 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, a study relevant to understanding the synthesis pathways of complex isoxazole derivatives (Holzer & Hahn, 2003).
Properties
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methoxyimino]-1-(3-phenyl-1,2-oxazol-5-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-8-6-14(7-9-16)13-24-21-11-10-18(23)19-12-17(22-25-19)15-4-2-1-3-5-15/h1-9,11-12H,10,13H2/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFOFJOWHBGCN-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CC=NOCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)C/C=N/OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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